molecular formula C24H23N3O5S B2408486 N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899941-30-1

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2408486
CAS No.: 899941-30-1
M. Wt: 465.52
InChI Key: OUNZCIFUSUTAON-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C24H23N3O5S and its molecular weight is 465.52. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-2-3-10-27-23(29)22-21(16-6-4-5-7-17(16)32-22)26-24(27)33-13-20(28)25-12-15-8-9-18-19(11-15)31-14-30-18/h4-9,11H,2-3,10,12-14H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNZCIFUSUTAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound that has drawn attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, including enzyme inhibition and immunomodulatory effects.

Chemical Structure and Properties

The compound's molecular formula is C20H21N3O4S2C_{20}H_{21}N_{3}O_{4}S_{2} with a molecular weight of approximately 431.5 g/mol. It features a complex structure that integrates a benzodioxole moiety linked to a thieno[3,2-d]pyrimidine derivative via a sulfanyl group. This structural arrangement suggests diverse biological activities due to the interactions between its various functional groups.

PropertyValue
Molecular FormulaC20H21N3O4S2
Molecular Weight431.5 g/mol
CAS Number1252843-42-7

Synthesis

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions that create the desired functional groups while preserving the integrity of the core structure. The synthetic pathway generally includes:

  • Formation of the Benzodioxole Moiety : Utilizing appropriate starting materials to construct the benzodioxole framework.
  • Synthesis of Thieno[3,2-d]pyrimidine : Employing methods such as cyclization reactions to form the thienopyrimidine component.
  • Linkage via Sulfanyl Group : Connecting the two moieties through a sulfanyl linkage to yield the final product.

Enzyme Inhibition

Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit significant inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and cancer progression. The inhibition of IDO1 can lead to enhanced immune responses against tumors.

Immunomodulatory Effects

The compound has shown potential immunomodulatory effects in preclinical studies. By inhibiting IDO1 activity, it may enhance T-cell responses and reduce tumor-induced immune suppression. This property is particularly relevant in cancer therapy where immune evasion by tumors is a significant challenge.

Cytotoxicity Studies

In vitro studies have demonstrated that related benzofuran derivatives exhibit cytotoxic effects on various cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)
N-(1,3-benzodioxol-5-ylmethyl)-acetamideHeLa (cervical cancer)15
Thienopyrimidine derivativeMCF7 (breast cancer)20

These findings suggest that structural modifications can influence cytotoxic activity and selectivity towards specific cancer types.

Case Studies

Case Study 1: IDO1 Inhibition and Cancer Immunotherapy

A study evaluated the potential of N-(1,3-benzodioxol-5-ylmethyl)-2-[...]-acetamide in combination with checkpoint inhibitors in mouse models of melanoma. The results indicated a significant reduction in tumor size and increased survival rates compared to controls receiving checkpoint inhibitors alone.

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, researchers tested various derivatives of thieno[3,2-d]pyrimidine against multiple cancer cell lines. The results showed that modifications to the sulfanyl group enhanced cytotoxicity and selectivity for certain tumor types.

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